molecular formula C26H32N2O5 B12401161 Estrogen receptor |A antagonist 1

Estrogen receptor |A antagonist 1

Cat. No.: B12401161
M. Wt: 452.5 g/mol
InChI Key: VKTCICXDNLJMAP-UHFFFAOYSA-N
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Description

Estrogen receptors are a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). These receptors play a crucial role in mediating the effects of estrogenic compounds on their target tissues. Estrogen receptors are located in various tissues, including the female reproductive tract, breast, bone, brain, liver, colon, skin, and salivary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of estrogen receptors involves various techniques and protocols. One common method includes receptor binding assays and western blotting. These techniques help in understanding the physiological and pathological effects of estrogen mediated by estrogen receptor α and estrogen receptor β, as well as the non-genomic membrane-bound G-protein coupled estrogen receptor .

Industrial Production Methods: Industrial production of estrogen receptors typically involves the use of recombinant DNA technology. This method allows for the large-scale production of estrogen receptors by inserting the gene encoding the receptor into a suitable expression system, such as bacteria or yeast. The expressed protein is then purified using techniques like affinity chromatography .

Chemical Reactions Analysis

Types of Reactions: Estrogen receptors undergo various types of chemical reactions, including binding with estrogenic compounds and other ligands. These interactions can lead to conformational changes in the receptor, which in turn affect its activity. Common reactions include oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include estrogenic compounds like 17β-estradiol, selective estrogen receptor modulators, and various metabolites. The conditions for these reactions often involve physiological pH and temperature, as well as the presence of cofactors and other proteins that facilitate the binding and activation of the receptor .

Major Products Formed: The major products formed from these reactions are typically the activated estrogen receptor-ligand complexes. These complexes can then interact with DNA to regulate the transcription of target genes, leading to various physiological effects .

Scientific Research Applications

Estrogen receptors have a wide range of scientific research applications. In chemistry, they are used to study the binding affinities and interactions of various estrogenic compounds. In biology, they are crucial for understanding the role of estrogen in cellular processes and development. In medicine, estrogen receptors are important targets for the treatment of hormone-related diseases, such as breast cancer and osteoporosis. In industry, they are used in the development of pharmaceuticals and other products that modulate estrogen receptor activity .

Mechanism of Action

The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways. In the genomic pathway, estrogen binds to the receptor, causing it to dimerize and bind to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various cellular responses. In the non-genomic pathway, estrogen binds to membrane-bound receptors, leading to the activation of signaling pathways such as phosphatidylinositol 3-kinase and mitogen-activated protein kinase .

Comparison with Similar Compounds

Estrogen receptors are unique in their ability to interact with a wide variety of compounds. Similar compounds include selective estrogen receptor modulators like raloxifene and tamoxifen, which can either activate or inhibit estrogen receptor activity depending on the tissue context. Other similar compounds include phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen .

List of Similar Compounds:
  • Raloxifene
  • Tamoxifen
  • Phytoestrogens
  • Resveratrol analogues
  • Perfluorinated compounds

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

butyl 2-amino-7-hydroxy-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H32N2O5/c1-2-3-15-32-26(30)24-23(21-11-8-19(29)17-22(21)33-25(24)27)18-6-9-20(10-7-18)31-16-14-28-12-4-5-13-28/h6-11,17,23,29H,2-5,12-16,27H2,1H3

InChI Key

VKTCICXDNLJMAP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCCC4)C=CC(=C2)O)N

Origin of Product

United States

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